9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime (DHPO) is a compound derived from benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). It has been studied as a potential therapeutic agent for various diseases due to its unique properties.
Scientific Research Applications
Metabolic Pathways and Carcinogenic Potency
The metabolism of benzo[a]pyrene, a closely related compound, to reactive diol epoxides and their stereoselective formation has been extensively studied. These metabolites, such as the diol-epoxides formed from benzo[a]pyrene, exhibit high reactivity and have been implicated in carcinogenesis due to their ability to form DNA adducts (Yang et al., 1976), (Yang et al., 1977). This pathway's significance lies in its potential to elucidate the mutagenic and carcinogenic processes associated with polycyclic aromatic hydrocarbons (PAHs).
Mechanism of Enzymatic Formation
The enzymatic conversion of benzo[a]pyrene involves specific oxygenation steps leading to the formation of optically active intermediates and diol epoxides. These processes are crucial for understanding the metabolic activation and detoxification pathways of PAHs, including derivatives like "9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime" (Yang et al., 1977).
Binding and Adduct Formation
Studies have shown that benzo[a]pyrene diol epoxides can form adducts with DNA, RNA, and proteins, displaying high stereoselectivity. This interaction is pivotal in understanding the genotoxic effects of PAHs and their metabolites, offering insights into the mechanisms by which these compounds exert their carcinogenic effects (Koreeda et al., 1978).
Mechanism of Action
Target of Action
It is a precursor to benzo[a]pyrene derivatives , which are known to interact with various cellular components.
Mode of Action
As a precursor to benzo[a]pyrene derivatives , it may undergo metabolic transformations to form active metabolites that interact with cellular targets.
Biochemical Pathways
Benzo[a]pyrene derivatives are known to be involved in various biochemical processes, including the induction of apoptosis and ferroptosis .
Result of Action
Related compounds such as benzo[a]pyrene derivatives have been shown to induce apoptosis and ferroptosis in cells .
properties
IUPAC Name |
(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDIHTYSTGYSPA-DYTRJAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.